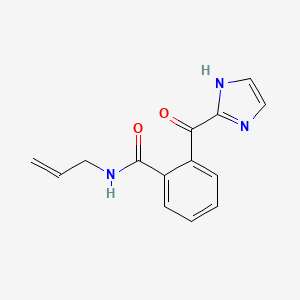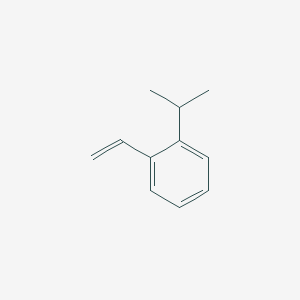
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with fluorine and iodine atoms. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Iodination: The iodination of the phenyl ring is achieved using iodine and a suitable oxidizing agent such as iodic acid.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propanoic acid moiety.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for certain targets.
類似化合物との比較
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid: The enantiomer of the compound with the (S)-configuration.
2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.
2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-5-iodophenyl)propanoic acid: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid is unique due to its specific ®-configuration, which can impart distinct stereochemical properties and biological activities. The presence of both fluorine and iodine atoms on the phenyl ring also contributes to its unique chemical reactivity and binding characteristics.
特性
分子式 |
C14H17FINO4 |
|---|---|
分子量 |
409.19 g/mol |
IUPAC名 |
(2R)-3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChIキー |
ZDZURTUFHPRITG-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)I)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)

